1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one is a synthetic organic compound notable for its unique trifluoromethyl group and its potential applications in pharmaceutical chemistry. Its molecular formula is , and it has a molar mass of approximately 259.228 g/mol . This compound falls under the classification of trifluoromethylated compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one typically involves several key steps:
Technical details regarding specific reagents and conditions are crucial for replicating the synthesis effectively.
The molecular structure of 1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one can be represented using various structural formulas:
CC(=C(C(=O)N(C)C(F)(F)F)C(F)(F)F)C=CC
The compound features a pentenone backbone with a trifluoromethyl group and a methoxyphenyl substituent, contributing to its chemical properties and reactivity.
1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one can participate in various chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions (e.g., temperature, catalysts) are essential for optimizing these reactions.
The mechanism of action for 1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one involves its interaction with biological targets:
Data on specific biological assays would provide insight into its efficacy and potential therapeutic uses.
Relevant data from stability studies would enhance understanding of its shelf-life and handling requirements.
1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one has potential applications in various fields:
Research into its biological activity may reveal additional therapeutic applications in treating diseases or conditions influenced by the target interactions discussed earlier.
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5